molecular formula C14H13ClN4 B11070286 3-(4-Chloro-phenyl)-tetrahydro-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile

3-(4-Chloro-phenyl)-tetrahydro-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile

Cat. No.: B11070286
M. Wt: 272.73 g/mol
InChI Key: QAAHEEMRGUMKBO-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-CYANOTETRAHYDRO-1H,5H-PYRAZOLO[1,2-A]PYRAZOL-2-YL CYANIDE is a complex organic compound belonging to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a tetrahydropyrazolo ring system. Pyrazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-3-CYANOTETRAHYDRO-1H,5H-PYRAZOLO[1,2-A]PYRAZOL-2-YL CYANIDE typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-3-CYANOTETRAHYDRO-1H,5H-PYRAZOLO[1,2-A]PYRAZOL-2-YL CYANIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-CYANOTETRAHYDRO-1H,5H-PYRAZOLO[1,2-A]PYRAZOL-2-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-CYANOTETRAHYDRO-1H,5H-PYRAZOLO[1,2-A]PYRAZOL-2-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and proteins involved in cell proliferation and survival, leading to its anticancer effects. It can also disrupt microbial cell membranes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

1-(4-CHLOROPHENYL)-3-CYANOTETRAHYDRO-1H,5H-PYRAZOLO[1,2-A]PYRAZOL-2-YL CYANIDE is unique due to its specific structural features and pharmacological activities. Similar compounds include:

Properties

Molecular Formula

C14H13ClN4

Molecular Weight

272.73 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,2,3,5,6,7-hexahydropyrazolo[1,2-a]pyrazole-6,7-dicarbonitrile

InChI

InChI=1S/C14H13ClN4/c15-11-4-2-10(3-5-11)14-12(8-16)13(9-17)18-6-1-7-19(14)18/h2-5,12-14H,1,6-7H2

InChI Key

QAAHEEMRGUMKBO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C(C(N2C1)C3=CC=C(C=C3)Cl)C#N)C#N

Origin of Product

United States

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